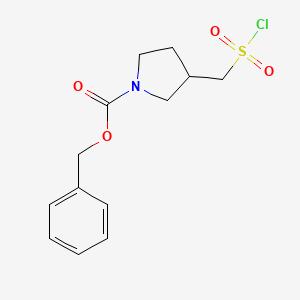

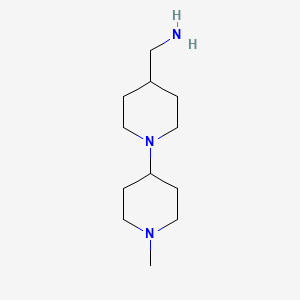

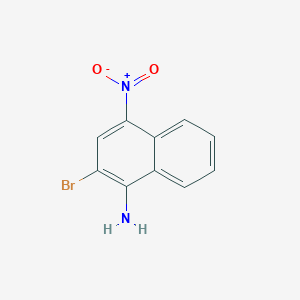

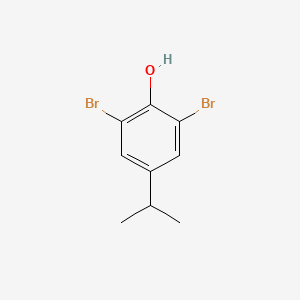

![molecular formula C7H12N2O B1289955 N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine CAS No. 893641-32-2](/img/structure/B1289955.png)

N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine” is a chemical compound that has been studied for its potential applications in various fields . It’s worth noting that the exact properties and applications of this specific compound may vary depending on its structure and the context in which it is used .

Synthesis Analysis

The synthesis of “N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine” and its derivatives has been a subject of research . For instance, one study designed and synthesized 94 derivatives of a similar compound to evaluate their inhibitory activities against BRD4 . The exact synthesis process can vary depending on the desired properties and applications of the final product .Molecular Structure Analysis

The molecular structure of “N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine” can be analyzed using various techniques such as 1D and 2D NMR spectroscopy, IR, and HRMS . These techniques can provide detailed information about the compound’s structure, including its molecular formula, molecular weight, and the nature of its chemical bonds .Chemical Reactions Analysis

The chemical reactions involving “N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine” can be complex and depend on various factors . For example, one study found that a derivative of this compound exhibited significant anti-proliferative activity against certain cell lines . The exact reactions and their outcomes can vary depending on the specific conditions and reactants involved .Applications De Recherche Scientifique

Pharmaceutical Research

This compound is utilized in the synthesis of various pharmaceutical agents. Its structure is integral in the development of molecules with potential therapeutic effects. For instance, derivatives of this compound have been studied for their inhibitory effects on BRD4, a protein that plays a significant role in cancer progression .

Flavouring Substance

It has been assessed as a new flavouring substance, particularly as a modifier of bitter taste in various food categories. This application is crucial in the food industry to enhance the palatability of health-related food products .

Mécanisme D'action

Target of Action

The primary target of N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine, also known as 1-(3,5-Dimethylisoxazol-4-yl)-N-methylmethanamine, is BRD4 (Bromodomain-containing protein 4) . BRD4 is a member of the bromodomain and extra terminal domain (BET) family, which are known to bind acetylated lysines present in proteins, notably histones . This interaction plays a crucial role in the epigenetic regulation of gene transcription .

Mode of Action

This compound acts as a BRD4 inhibitor . It binds to the bromodomains of BRD4, thereby inhibiting its function . The compound exhibits potent inhibitory effects on BRD4, with an IC50 value of 0.237 ± 0.093 μM . This interaction results in significant changes in the cellular processes regulated by BRD4 .

Biochemical Pathways

The inhibition of BRD4 affects various biochemical pathways. One notable effect is the modulation of the expression of c-MYC and γ-H2AX , two critical proteins involved in cell proliferation and DNA damage response, respectively . This modulation can lead to the induction of DNA damage, inhibition of cell migration and colony formation, and arrest of the cell cycle at the G1 phase .

Result of Action

The compound demonstrates significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells . It induces DNA damage, inhibits cell migration and colony formation, and arrests the cell cycle at the G1 phase in MCF-7 cells . These effects suggest that the compound could have potential therapeutic applications in the treatment of certain types of cancer.

Safety and Hazards

The safety and hazards associated with “N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine” can depend on various factors, including its structure, the way it is used, and the specific conditions under which it is handled . For example, one study found that a derivative of this compound could induce DNA damage in certain cells . Therefore, appropriate safety measures should be taken when handling this compound .

Propriétés

IUPAC Name |

1-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-5-7(4-8-3)6(2)10-9-5/h8H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUSBHINLXPYBKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CNC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701283260 |

Source

|

| Record name | N,3,5-Trimethyl-4-isoxazolemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701283260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine | |

CAS RN |

893641-32-2 |

Source

|

| Record name | N,3,5-Trimethyl-4-isoxazolemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=893641-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,3,5-Trimethyl-4-isoxazolemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701283260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

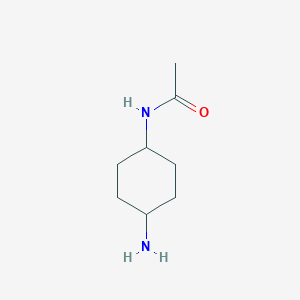

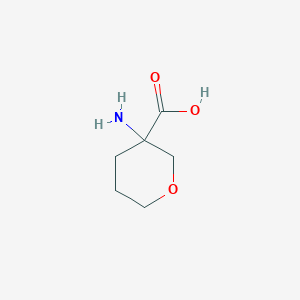

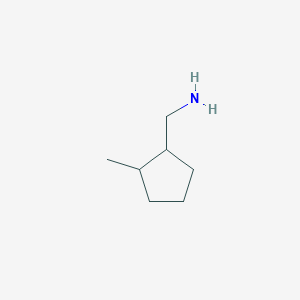

![(2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine](/img/structure/B1289888.png)